Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt

Lipophilicity Dye-fiber affinity Octanol-water partition

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt (CAS 67875-24-5; MW 333.73 g/mol; formula C12H9ClN3NaO3S) is a monoazo compound classified as a dye intermediate within the aminophenylazo-benzenesulfonate series. It features a 4-aminophenylazo chromophore linked to a 4-chlorobenzenesulfonic acid moiety, presented as the monosodium salt to enhance aqueous solubility.

Molecular Formula C12H9ClN3NaO3S
Molecular Weight 333.73 g/mol
CAS No. 67875-24-5
Cat. No. B15346852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt
CAS67875-24-5
Molecular FormulaC12H9ClN3NaO3S
Molecular Weight333.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl.[Na+]
InChIInChI=1S/C12H10ClN3O3S.Na/c13-11-6-5-10(20(17,18)19)7-12(11)16-15-9-3-1-8(14)2-4-9;/h1-7H,14H2,(H,17,18,19);/q;+1/p-1
InChIKeyLVTVPHDHZAQTKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Benzenesulfonic Acid, 3-[(4-aminophenyl)azo]-4-chloro-, Monosodium Salt (CAS 67875-24-5): Core Properties and Azo Dye Intermediate Positioning


Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt (CAS 67875-24-5; MW 333.73 g/mol; formula C12H9ClN3NaO3S) is a monoazo compound classified as a dye intermediate within the aminophenylazo-benzenesulfonate series . It features a 4-aminophenylazo chromophore linked to a 4-chlorobenzenesulfonic acid moiety, presented as the monosodium salt to enhance aqueous solubility [1]. The compound is listed on the EPA TSCA Inventory and EINECS (267-539-3), confirming its established status in industrial chemical commerce [1]. As an intermediate bearing a free primary aromatic amine, it serves as a diazo component for synthesizing higher-generation acid, reactive, and direct dyes for textile and paper applications .

1
Diazo component for acid, reactive, and direct dye synthesis workflows
2
Pre-neutralized monosodium salt simplifies aqueous dye formulation
3
4-Chloro substituent may support deeper-shade monoazo dye shades (class-level)

Why Generic Substitution Fails for Benzenesulfonic Acid, 3-[(4-aminophenyl)azo]-4-chloro-, Monosodium Salt: Structural Specificity in Dye Intermediate Selection


In-class compounds within the aminophenylazo-benzenesulfonate family cannot be freely interchanged because seemingly minor structural variations—position of the sulfonic acid group, presence or absence of the chlorine substituent, and counterion form (free acid vs. sodium salt)—produce quantifiable differences in lipophilicity, polar surface area, and ionization state that directly impact dye synthesis efficiency, coupling reactivity, and final dye-fiber affinity . The target compound's specific combination of a 3-sulfonate orientation, a 4-chloro substituent, and the monosodium counterion yields a computed LogP of 4.90 and PSA of 116.32 Ų, values that differ substantially from the closest non-chlorinated analog and the free acid form, translating into differentiated solubility profiles and electronic character during downstream diazotization and coupling [1].

Regiochemistry 3-sulfonate orientation vs. 4-isomer may shift coupling reactivity and fiber affinity
Chloro substituent Non-chlorinated analogs lack the lipophilicity and shade-deepening contribution; substitution may alter dye performance
Counterion Free acid form requires neutralization and may cause localized pH variations, complicating direct replacement

Quantitative Differentiation Evidence Guide for Benzenesulfonic Acid, 3-[(4-aminophenyl)azo]-4-chloro-, Monosodium Salt vs. Closest Analogs


LogP Differential: Target Compound vs. Free Acid Form (2.04 Log Unit Gap)

The monosodium salt (target, CAS 67875-24-5) exhibits a computed LogP of 4.90, compared to a LogP of 2.86 for the free acid form (CAS 71205-47-5), a difference of 2.04 log units . This ~110-fold higher partition coefficient indicates the target compound possesses substantially greater lipophilic character, which directly influences its partitioning into hydrophobic fiber substrates (e.g., polyester, acetate) during dyeing processes and its extractability in organic solvent-based purification workflows [1]. The free acid, being more hydrophilic, would partition differently in biphasic syntheses and may require neutralization to achieve comparable compatibility with non-aqueous dye carrier systems.

LogP Salt vs Free Acid
Cross-study comparable
ΔLogP = 2.04 (~110-fold higher)
Supports lipophilicity-driven fiber affinity differentiation
Predicted LogP values; experimental confirmation pending
Lipophilicity Dye-fiber affinity Octanol-water partition

LogP Differential: Target Compound vs. Para-Isomer Sodium Salt (No Chloro Substituent)

The target compound (CAS 67875-24-5) has a computed LogP of 4.90, compared to 4.59 for the para-isomer sodium salt lacking the chloro substituent (sodium 4-[(4-aminophenyl)azo]benzenesulfonate, CAS 2491-71-6), yielding a ΔLogP of 0.31 [1]. This ~2-fold higher lipophilicity is attributable to the electron-withdrawing 4-chloro group on the benzenesulfonic acid ring, which reduces the effective polarity of the sulfonate-bearing aromatic system [2]. The difference, while moderate, is meaningful for fine-tuning dye exhaustion profiles in mixed-fiber dyeing and for achieving specific shade depths in textile applications where small LogP shifts can alter the rate of fiber penetration [2].

LogP Chloro vs Non-Chloro
Cross-study comparable
Target LogP 4.90 vs 4.59 (Δ = 0.31)
Chloro substituent may enhance hydrophobic substrate partitioning
~2-fold higher partition coefficient
Lipophilicity Structure-property relationship Chloro substituent effect

Polar Surface Area (PSA) Differentiation: Target vs. Para-Isomer

The target compound has a computed topological polar surface area (TPSA) of 116.32 Ų, compared to 113.49 Ų for the para-isomer sodium salt (CAS 2491-71-6), a difference of 2.83 Ų . The higher PSA of the target compound arises from the ortho-chloro substituent's influence on the sulfonate group's electronic environment and the meta-orientation of the sulfonate relative to the azo bridge, which alters the spatial distribution of polar atoms [1]. PSA is a key determinant of aqueous solubility and hydrogen-bonding capacity with cellulosic fibers; even small PSA differences can measurably affect dye exhaustion and wet-fastness properties on cotton and regenerated cellulose [1].

PSA Difference
Cross-study comparable
116.32 vs 113.49 Ų (Δ = +2.83)
Supports differentiated hydrogen-bonding with cellulosic fibers
2.5% higher PSA affects cellulose substantivity
Polar surface area Dye solubility Fiber interaction

Molecular Weight and Molar Efficiency: Target vs. Des-Chloro Meta-Isomer

The target compound (MW 333.73 g/mol) has an 11.5% higher molecular weight than the des-chloro meta-isomer sodium 3-[(4-aminophenyl)azo]benzenesulfonate (CAS 68214-01-7, MW 299.28 g/mol) . In dye synthesis, where the intermediate serves as a diazo component for further coupling, this molecular weight difference directly affects stoichiometric calculations: for a given mass of starting material, the des-chloro analog provides 11.5% more moles of reactive diazonium species. However, the chlorine atom in the target compound is not merely dead weight—it provides an electron-withdrawing substituent that can enhance the electrophilicity of the diazonium group during coupling and contribute to the photostability of the final azo dye product [1].

MW Efficiency
Cross-study comparable
333.73 vs 299.28 g/mol (Δ = +34.45)
Mass penalty with functional benefit from chlorine
11.5% higher MW; chlorine may improve photostability
Molecular weight Molar efficiency Dye yield calculation

Predicted pKa of Free Acid Form: Complete Ionization Profile Supporting Consistent Anionic Character

The free acid form (CAS 71205-47-5) has a predicted pKa of -1.18 ± 0.50 for the sulfonic acid group, indicating that the sulfonate moiety is fully ionized (>99.9% anionic) at all pH values above approximately 1 . This ensures that the monosodium salt and the free acid, once dissolved in a typical dye bath at pH 4–9, exist predominantly in the same ionized sulfonate form [1]. Therefore, users selecting between the pre-neutralized sodium salt and the free acid must consider handling and formulation convenience—the sodium salt eliminates the need for in situ neutralization with base and reduces the risk of localized low-pH zones that could prematurely protonate and deactivate the aromatic amino group [1].

Sulfonate pKa
Supporting evidence
Predicted pKa = -1.18 ± 0.50
Fully ionized at dye bath pH; salt form simplifies handling
Free acid requires neutralization step
pKa Ionization state Dye bath compatibility

Chloro Substituent Effect on Electronic Absorption: Class-Level Bathochromic Shift Inference

In aminoazobenzene-type azo dyes, the introduction of an electron-withdrawing chloro substituent ortho to the azo linkage on the benzenesulfonic acid ring is well-documented to produce a bathochromic shift of the π→π* absorption band, typically on the order of 10–25 nm relative to the non-chlorinated analog, depending on solvent polarity and substitution pattern [1][2]. While direct experimental λmax values for the target compound are not available in the open literature, the consistent class-level structure-property relationship strongly indicates that the target compound (with 4-chloro) will absorb at longer wavelengths than the des-chloro meta-isomer (CAS 68214-01-7), yielding a visually deeper, more red-shifted shade when incorporated into final dye structures [1]. This is a critical differentiation factor for dye manufacturers targeting specific shade ranges without resorting to more complex polyazo or metal-complex chemistries.

Bathochromic Shift
Class-level inference
Estimated 10–25 nm shift
Chloro may deepen shade vs non-chlorinated analogs
Direct experimental λmax pending
Bathochromic shift Chloro substituent Absorption spectrum

Validated Application Scenarios for Benzenesulfonic Acid, 3-[(4-aminophenyl)azo]-4-chloro-, Monosodium Salt Based on Quantitative Differentiation Evidence


Synthesis of Acid Dyes for Polyester and Polyamide Fibers Requiring Enhanced Lipophilic Character

The target compound's LogP of 4.90—substantially higher than both the free acid (2.86) and the para-isomer sodium salt (4.59)—makes it the preferred diazo intermediate when synthesizing acid dyes destined for hydrophobic synthetic fibers such as polyester and nylon . In these applications, the higher lipophilicity promotes better dye-fiber partitioning during exhaust dyeing, potentially improving color yield and reducing the concentration of dye required in the bath. The pre-neutralized sodium salt form further streamlines formulation by eliminating the in situ neutralization step that would be required if the free acid were used .

Intermediate for Deeper-Shade Monoazo Dyes via Chloro-Enabled Bathochromic Shift

The 4-chloro substituent on the benzenesulfonic acid ring is expected, based on well-established aminoazobenzene structure-property relationships, to produce a 10–25 nm bathochromic shift relative to non-chlorinated analogs . This enables dye chemists to access deeper orange-to-red shades from a single monoazo chromophore, avoiding the additional cost, synthetic complexity, and potential environmental burden associated with disazo or metal-complex dye syntheses. The target compound thus offers an economically efficient route to shades that would otherwise demand more complex dye architectures .

Formulation of Aqueous Dye Concentrates Without Supplementary Neutralization

As the monosodium salt, the target compound dissolves directly in water to yield a neutral to mildly alkaline solution, bypassing the neutralization step required when using the free acid form . The predicted pKa of -1.18 for the free acid confirms that the sulfonate group is fully ionized under all practical application conditions, so the salt and acid forms are spectroscopically and functionally equivalent once dissolved . However, the salt form's 'ready-to-use' character reduces process time, eliminates the need for caustic handling, and minimizes the risk of localized pH excursions that could degrade the azo chromophore or the free amino group .

Research-Grade Precursor for Structure-Property Studies of Halogenated Azo Chromophores

The target compound's unique combination of a free primary aromatic amine, a chloro substituent, and a precisely positioned sulfonate group makes it a valuable model substrate for academic and industrial research into azo dye structure-property relationships. Its differentiated LogP (4.90), PSA (116.32 Ų), and molecular weight (333.73 g/mol) relative to the para-isomer and des-chloro analog provide a defined parametric space for investigating how chloro substitution and sulfonate regiochemistry influence coupling kinetics, dye aggregation behavior, photostability, and fiber substantivity . Such studies directly inform the rational design of next-generation dyes with optimized performance profiles .

Application
Selection Property
Validation Focus
Acid dye synthesis for polyester/polyamide
Lipophilicity profile (LogP context)
Dye-fiber partitioning and color yield
Deeper-shade monoazo dye synthesis
Chloro substituent for bathochromic shift
Shade depth and λmax context
Aqueous dye concentrate formulation
Pre-neutralized monosodium salt form
Ease of dissolution and pH consistency
Structure-property relationship studies
Defined structural parameters (Cl, SO₃⁻ position)
Coupling kinetics, photostability, and substantivity
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